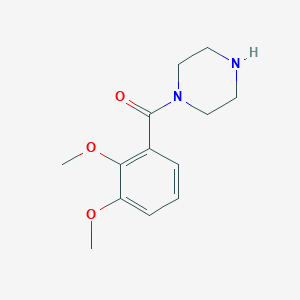![molecular formula C8H8BrN5 B13183253 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a bromopyridine moiety linked to a triazole ring
准备方法
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 1H-1,2,4-triazole.
Reaction Conditions: The bromopyridine is first functionalized to introduce a methyl group at the 2-position. This is achieved through a series of reactions involving reagents such as methyl iodide and a base like potassium carbonate.
Coupling Reaction: The functionalized bromopyridine is then coupled with 1H-1,2,4-triazole under conditions that promote nucleophilic substitution, often using a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
化学反应分析
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
科学研究应用
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
作用机制
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with similar compounds, such as:
1-[(5-Chloropyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-[(5-Fluoropyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: The presence of a fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
1-[(5-Methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: The methyl group can influence the compound’s electronic properties and its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H8BrN5 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC 名称 |
1-[(5-bromopyridin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI 键 |
CNGMQKQBPPYHSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)CN2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
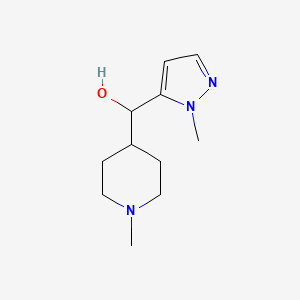
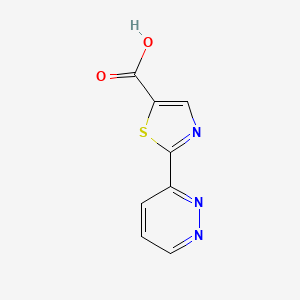
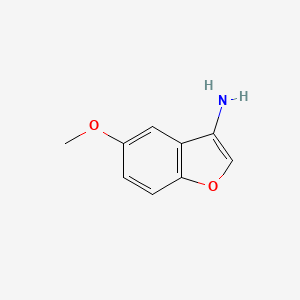
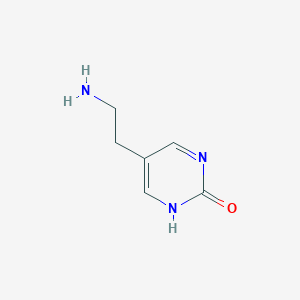

![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
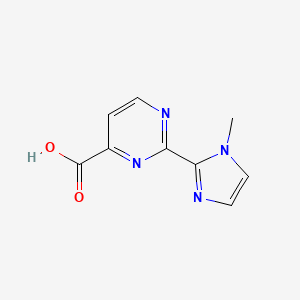
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
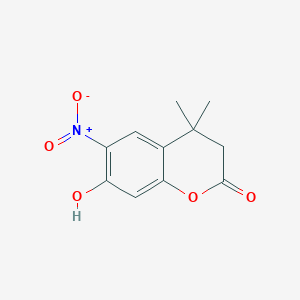
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
